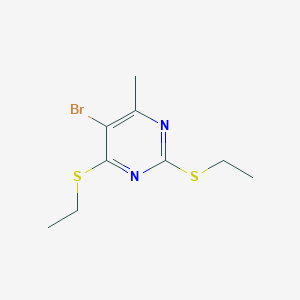
5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Ethylsulfanyl Substitution: The ethylsulfanyl groups are introduced at the 2 and 4 positions through nucleophilic substitution reactions using ethylthiol.
Methylation: The methyl group at the 6-position is introduced using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ethylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium ethoxide or potassium tert-butoxide in an appropriate solvent.
Major Products:
Oxidation: 5-Bromo-2,4-bis(ethylsulfonyl)-6-methylpyrimidine.
Reduction: 2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Substitution: 5-Amino-2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2,4-bis(methylsulfanyl)-6-methylpyrimidine
- 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine
- 5-Bromo-2,4-bis(ethylsulfanyl)-6-chloropyrimidine
Comparison:
- 5-Bromo-2,4-bis(methylsulfanyl)-6-methylpyrimidine: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and biological activity.
- 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine: Lacks the methyl group at the 6-position, which may affect its binding affinity and specificity.
- 5-Bromo-2,4-bis(ethylsulfanyl)-6-chloropyrimidine: Contains a chlorine atom instead of a methyl group at the 6-position, resulting in different chemical and biological properties.
The unique combination of bromine, ethylsulfanyl, and methyl groups in 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine makes it a distinct compound with specific applications and reactivity profiles.
Propriétés
Numéro CAS |
93238-49-4 |
|---|---|
Formule moléculaire |
C9H13BrN2S2 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
5-bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H13BrN2S2/c1-4-13-8-7(10)6(3)11-9(12-8)14-5-2/h4-5H2,1-3H3 |
Clé InChI |
BMVJXNZFTVMULM-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=NC(=C1Br)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


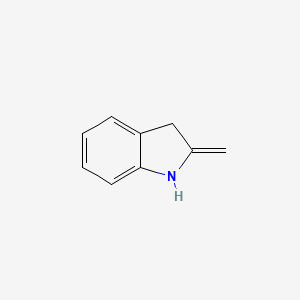
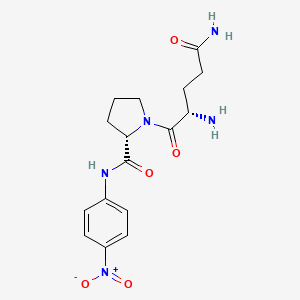

![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)
![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
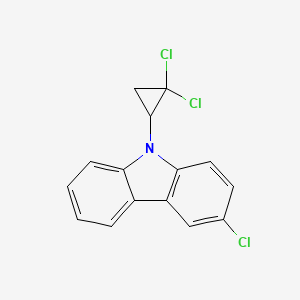
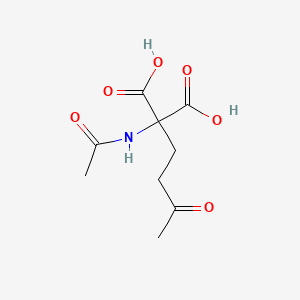
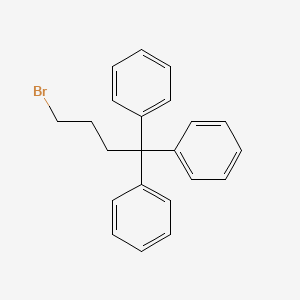
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
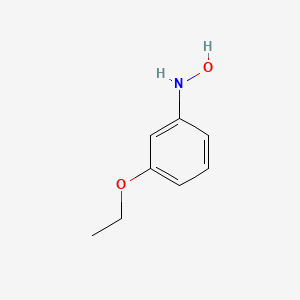
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
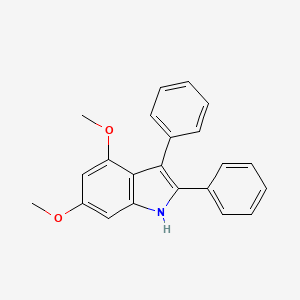

![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
